molecular formula C22H17FN2OS2 B2522113 3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 727689-90-9

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2522113
CAS No.: 727689-90-9
M. Wt: 408.51
InChI Key: UYQDBRLHQPQVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a benzylthio group, and a fluorophenyl group attached to a thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Benzylthio Group: The benzylthio group is typically introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allyl, benzylthio, or fluorophenyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, or sulfonates in the presence of bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or epoxides.

    Reduction: Alcohols, amines, or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl-Substituted Compounds: Compounds with fluorophenyl groups attached to different cores.

    Benzylthio-Substituted Compounds: Compounds with benzylthio groups attached to various heterocyclic cores.

Uniqueness

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c1-2-12-25-21(26)19-18(16-8-10-17(23)11-9-16)14-27-20(19)24-22(25)28-13-15-6-4-3-5-7-15/h2-11,14H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQDBRLHQPQVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.